(R)-N-Nitroso Anatabine
Description
Contextualization within Tobacco-Specific Nitrosamines (TSNAs) Research
TSNAs are a group of carcinogens found exclusively in tobacco products and are considered to be major causative factors for cancers of the lung, esophagus, pancreas, and oral cavity in tobacco users. researchgate.net The primary TSNAs include NNN, NNK, N'-nitrosoanabasine (NAB), and NAT. iarc.fr These compounds are formed from the nitrosation of the parent tobacco alkaloids: nicotine, nornicotine (B190312), anabasine, and anatabine (B1667383). researchgate.netimpactfactor.org
Research on TSNAs has been ongoing for decades, with a significant focus on understanding their formation, metabolism, and carcinogenicity. impactfactor.orgmdpi.com NNN and NAT are consistently the most abundant TSNAs found in tobacco filler and smoke. nih.gov The concentrations of these compounds can vary substantially among different commercial cigarette brands. nih.gov The study of TSNAs extends to various tobacco products, including smokeless tobacco and the replacement liquids for electronic cigarettes. researchgate.netcaymanchem.com
Stereochemical Significance of (R)-N-Nitroso Anatabine Isomer
N'-Nitrosoanatabine (NAT) possesses a chiral center at the 2'-position of its structure, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-N-Nitroso Anatabine. nih.govoup.com The stereochemistry of these isomers is a critical aspect of TSNA research because enantiomers can exhibit different biological activities. oup.com
Studies have shown that the (S)-enantiomer of NAT is the predominant form found in tobacco products. caymanchem.comnih.gov In an analysis of moist snuff, chewing tobacco, and cigarette tobacco, (S)-NAT comprised approximately 82.6% of the total NAT. nih.govoup.com This prevalence of the (S)-isomer is also observed for NNN, where (S)-NNN is more abundant than (R)-NNN. researchgate.net The stereospecific analysis of these compounds is crucial for understanding their formation pathways and biological effects. nih.govresearchgate.net The development of chiral stationary phase gas chromatography has been instrumental in separating and quantifying these enantiomers. nih.govresearchgate.net
Evolution of Research on Anatabine-Derived N-Nitrosamines
Initial research on TSNAs primarily focused on the racemic mixture of NAT, without distinguishing between the (R) and (S) enantiomers. oup.com Early studies in the 1970s identified NNN in unburned tobacco, and subsequent research confirmed the presence of other TSNAs, including NAT. mdpi.comoup.com The understanding of the formation of these compounds has evolved, with studies suggesting that anatabine is the precursor to NAT. oup.com
The development of advanced analytical techniques, such as chiral gas chromatography with nitrosamine-selective detection, marked a significant milestone in the research of anatabine-derived N-nitrosamines. nih.govresearchgate.net These methods allowed for the separation and quantification of the individual (R) and (S) enantiomers, providing new insights into their relative abundance in tobacco products. nih.gov This has led to a more nuanced understanding of the potential biological implications, as the stereochemistry of a molecule can significantly influence its metabolic fate and biological activity. researchgate.net While NAT itself has not demonstrated carcinogenic properties in some animal studies, the detailed investigation of its individual enantiomers continues to be an area of interest in tobacco-related chemical research. nih.govcaymanchem.comosti.gov
Data Tables
Table 1: Enantiomeric Composition of N'-Nitrosoanatabine (NAT) in Tobacco Products
| Tobacco Product Type | Percentage of (S)-NAT (Mean ± SD) |
| Moist Snuff | 82.6 ± 1.44% nih.govoup.com |
| Chewing Tobacco | 82.6 ± 1.44% nih.govoup.com |
| Cigarette Tobacco | 82.6 ± 1.44% nih.govoup.com |
Table 2: Common Tobacco-Specific Nitrosamines (TSNAs)
| Compound Name | Abbreviation | Precursor Alkaloid |
| N'-Nitrosonornicotine | NNN | Nornicotine, Nicotine researchgate.netoup.com |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) | NNK | Nicotine researchgate.net |
| N'-Nitrosoanatabine | NAT | Anatabine researchgate.net |
| N'-Nitrosoanabasine | NAB | Anabasine researchgate.net |
Properties
CAS No. |
1346617-09-1 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI Key |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
Synonyms |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Origin of Product |
United States |
Formation Mechanisms and Biogenesis
Precursor Alkaloids and their Origins
(R)-N-Nitroso Anatabine (B1667383) is a derivative of its parent alkaloid, anatabine, which originates in plants of the Nicotiana genus, most notably Nicotiana tabacum. researchgate.netnih.govresearchgate.net Anatabine is considered a minor alkaloid in tobacco, alongside others like nornicotine (B190312) and anabasine. researchgate.netnih.gov These alkaloids serve as the direct precursors for a class of compounds known as tobacco-specific nitrosamines (TSNAs) through a process called nitrosation. researchgate.netresearchgate.netvcu.edu
The direct precursor to N-Nitroso Anatabine (NAT) is the alkaloid anatabine. researchgate.netnih.govresearchgate.netacs.org The stereochemistry of the NAT formed is directly dependent on the stereochemistry of the anatabine precursor. oup.com While (S)-anatabine is typically more abundant, leading to higher levels of (S)-NAT, the formation of (R)-NAT proceeds via the same mechanism from (R)-anatabine. oup.comresearchgate.net Freshly harvested, green tobacco leaves contain virtually no TSNAs; the formation occurs during post-harvest processing. nih.govosti.gov
Table 1: Major Tobacco Alkaloids and their Corresponding Nitrosamines This table is interactive. You can sort and filter the data.
| Precursor Alkaloid | Abbreviation | Origin | Resulting Nitrosamine (B1359907) | Abbreviation |
|---|---|---|---|---|
| Anatabine | - | Nicotiana tabacum | N'-Nitrosoanatabine | NAT |
| Anabasine | - | Nicotiana tabacum | N'-Nitrosoanabasine | NAB |
| Nornicotine | - | Nicotiana tabacum | N'-Nitrosonornicotine | NNN |
| Nicotine | - | Nicotiana tabacum | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) | NNK |
Nitrosation Pathways and Kinetics
Nitrosation is the pivotal chemical reaction responsible for converting tobacco alkaloids into TSNAs. researchgate.net This process involves the reaction of a nitrosating agent with the secondary amine group present in the anatabine molecule. researchgate.net
The formation of NAT occurs through the electrophilic substitution of the anatabine molecule by a nitrosating agent. impactfactor.org These nitrosating agents are primarily derived from nitrite (B80452) (NO₂⁻). researchgate.netnih.govimperialbrandsscience.com The nitrite is not typically present in the living plant but is formed during the curing process through the microbial reduction of nitrate (B79036) (NO₃⁻), an ion that accumulates in the tobacco leaf, often from nitrogen-based fertilizers. researchgate.netresearchgate.netimperialbrandsscience.comallenpress.com
Under acidic conditions, nitrite forms nitrous acid (HNO₂), which is a key agent in the nitrosation of secondary amines. taylorandfrancis.comresearchgate.net Other reactive nitrosating agents include nitrogen oxides (NOx) such as dinitrogen trioxide (N₂O₃), which can be generated from nitrite and participate in the nitrosation reaction. researchgate.netresearchgate.neteaht.org The reaction is an electrophilic attack by a nitrosonium ion (derived from the nitrosating agents) on the free electron pair of the amine nitrogen in the anatabine molecule. impactfactor.org
The kinetics of nitrosamine formation are highly dependent on the pH of the environment. eaht.orgacs.org The nitrosation of secondary amines by aqueous nitrous acid is generally most efficient under acidic conditions, with an optimal pH often cited around 3.4. eaht.orgoregonstate.edu The reaction rate is a function of the concentrations of both the unprotonated amine and nitrous acid. nih.gov However, recent studies have demonstrated that the presence of certain carbonyl compounds can significantly enhance the rate of nitrosamine formation at a neutral pH of 7.0. acs.org
Various substances and conditions can either accelerate (catalyze) or slow down (inhibit) the nitrosation of anatabine.
Catalytic Factors:
Thiocyanate: This ion, present in saliva, is known to catalyze nitrosation reactions. taylorandfrancis.com
Aldehydes: Certain aldehydes, such as formaldehyde, can significantly enhance the formation of nitrosamines, in some cases by a factor of over 100 at neutral pH. acs.org
Bacteria: Some bacteria can directly catalyze nitrosation, in addition to their role in reducing nitrate to nitrite. eaht.org
Inhibitory Factors:
Ascorbic Acid (Vitamin C) and α-Tocopherol (Vitamin E): These antioxidants are potent inhibitors of nitrosation. eaht.orgacs.org They act by chemically reducing the nitrosating agents (like nitrous acid) to nitric oxide, preventing them from reacting with the amine precursors. eaht.orgaacrjournals.org
Other Inhibitors: A variety of other compounds, including sodium bisulfite, certain phenols (e.g., gallic acid), and thiols, can also block nitrosamine formation. eaht.org
Activated Carbon: This material can physically adsorb gaseous nitrosating agents like NOx, thereby inhibiting TSNA formation. researchgate.net
Table 2: Factors Influencing the Nitrosation of Anatabine This table is interactive. You can sort and filter the data.
| Factor Type | Specific Agent | Effect on Nitrosation | Mechanism of Action |
|---|---|---|---|
| Catalyst | Thiocyanate | Accelerates | Enhances reactivity of nitrosating agent. taylorandfrancis.com |
| Catalyst | Formaldehyde | Accelerates | Forms iminium ion intermediates that react with nitrite. acs.org |
| Inhibitor | Ascorbic Acid (Vitamin C) | Inhibits | Reduces nitrosating agents to nitric oxide. eaht.orgacs.org |
| Inhibitor | α-Tocopherol (Vitamin E) | Inhibits | Acts as a reducing agent/antioxidant. eaht.org |
| Inhibitor | Activated Carbon | Inhibits | Adsorbs gaseous nitrosating agents (NOx). researchgate.net |
Environmental conditions during post-harvest handling are the most critical determinants of TSNA levels in finished tobacco products. allenpress.com
Curing Method: Air-curing, a slow drying process used for tobaccos like Burley, is particularly conducive to TSNA formation. researchgate.netimperialbrandsscience.com The extended period of high moisture and favorable temperatures allows for extensive microbial activity, converting nitrate to nitrite, which then drives nitrosation. nih.govimperialbrandsscience.comallenpress.com Rapid drying or desiccation of the leaf limits this microbial action and reduces the formation of TSNAs. allenpress.com
Temperature: Elevated temperatures during curing and subsequent storage significantly promote TSNA formation. researchgate.netallenpress.com The rate of accumulation increases as the temperature rises, with a particularly significant effect observed above 30°C. researchgate.net
Humidity: High relative humidity during curing also contributes to higher TSNA levels, as it supports the microbial populations responsible for producing nitrite. nih.govallenpress.com If cured tobacco is kept in humid conditions, TSNA concentrations can continue to increase even after the main curing process is complete. allenpress.com
Nitrogen Fertilization: The amount of nitrogen fertilizer used during cultivation directly impacts the nitrate concentration in the tobacco leaves. allenpress.com Higher leaf nitrate serves as a larger reservoir for the generation of nitrosating agents, leading to significantly increased TSNA accumulation in the cured leaf. researchgate.netallenpress.com
Endogenous and Exogenous Formation Pathways
The formation of (R)-N-Nitroso Anatabine can occur both outside the body (exogenous) and inside the body (endogenous).
Exogenous Formation: This is the predominant pathway, where NAT is formed in the tobacco product itself. osti.goviarc.fr The chemical reactions occur during the curing, processing, fermentation, and storage of tobacco leaves. researchgate.netosti.gov Additional formation can also happen during the combustion of tobacco. researchgate.netosti.gov The resulting NAT is then present in tobacco products. iarc.fr
Endogenous Formation: This pathway refers to the formation of NAT within the body. It occurs when the un-nitrosated precursor alkaloid, anatabine, is taken into the body and subsequently reacts with nitrosating agents present in vivo. osti.govtaylorandfrancis.com The acidic environment of the stomach provides conditions suitable for nitrosation from dietary nitrite. taylorandfrancis.com Furthermore, nitric oxide (NO) produced by the body, for instance during inflammatory responses, can be converted to nitrosating agents and contribute to this in vivo formation. taylorandfrancis.comacs.org Animal studies have provided direct evidence for this pathway, demonstrating that the administration of tobacco alkaloids and sodium nitrite to rats results in the urinary excretion of the corresponding TSNAs, including NAT. oup.com
Chemical Synthesis and Derivatization
Stereoselective and Racemic Synthesis of N-Nitroso Anatabine (B1667383)
The synthesis of N-Nitroso Anatabine (NAT) typically involves the N-nitrosation of its precursor, anatabine. nih.gov Therefore, the stereochemical outcome of the NAT synthesis is dependent on the stereochemistry of the starting anatabine. Both racemic and enantiomerically pure forms of anatabine have been synthesized and subsequently used to produce the corresponding NAT enantiomers. oup.comnih.gov
Racemic Synthesis: A common approach to racemic anatabine involves a multi-step synthesis. For instance, a synthesis route starts from 5-bromo-3-pyridine-carboxaldehyde, which is condensed with ethyl carbamate. osti.govosti.gov The resulting product undergoes a Diels-Alder reaction with 1,3-butadiene (B125203) to form the anatabine ring system. osti.govosti.gov Subsequent hydrolysis and decarboxylation yield 5-bromoanatabine. osti.gov This intermediate can then be reduced to produce racemic anatabine. osti.gov Another racemic synthesis of anatabine and its isomer, isoanatabine, has been achieved using simple and inexpensive starting materials, with the key step being the introduction of the pyridyl group via a Bruylants reaction. researchgate.net The resulting racemic anatabine can then be nitrosated to yield (R,S)-N-Nitroso Anatabine. osti.govosti.gov
Stereoselective Synthesis: Enantioselective synthesis of the (R)- and (S)-enantiomers of anatabine has been developed, providing access to the optically pure forms of N-Nitroso Anatabine. nih.govnih.gov One such method involves the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral auxiliary, such as (1R, 2R, 5R)-(+)- or (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone, to form a chiral ketimine. nih.govnih.gov This is followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure to yield the desired chirally pure anatabine enantiomer. nih.govnih.gov
The nitrosation of the resolved anatabine enantiomers is then carried out to produce (R)-N-Nitroso Anatabine and (S)-N-Nitroso Anatabine. For example, the nitrosation of nornicotine (B190312) enantiomers, which are structurally similar to anatabine, has been reported to yield the corresponding NNN enantiomers, which were then purified by column chromatography. oup.comresearchgate.net A similar procedure can be applied to anatabine enantiomers. The (S)-enantiomer of NAT is the predominant form found in tobacco products, comprising about 82.6% of the total NAT. oup.comoup.comnih.gov
| Synthesis Type | Precursor | Key Steps | Product |
| Racemic | 5-Bromo-3-pyridine-carboxaldehyde | Diels-Alder reaction, Hydrolysis, Reduction, Nitrosation | (R,S)-N-Nitroso Anatabine |
| Stereoselective | 3-(Aminomethyl)pyridine and chiral auxiliary | Chiral ketimine formation, Enantioselective C-alkylation, N-deprotection, Ring closure, Nitrosation | This compound or (S)-N-Nitroso Anatabine |
Synthesis of Isotopic and Deuterated Analogs (e.g., (R,S)-N-Nitroso Anatabine-d4)
Isotopically labeled analogs of N-Nitroso Anatabine are invaluable tools for metabolic and analytical studies, particularly in mass spectrometry-based quantification methods. medchemexpress.comnih.gov Both deuterium (B1214612) and tritium-labeled versions of NAT have been synthesized.
The synthesis of (R,S)-N-Nitroso Anatabine-d4 has been reported and this deuterated standard is used in analytical applications. scbt.comcymitquimica.comlgcstandards.comevitachem.com The deuterium atoms are typically introduced on the pyridine (B92270) ring. cymitquimica.comlgcstandards.com For instance, (R,S)-N-Nitroso Anatabine-2,4,5,6-d4 is commercially available and used as an internal standard in quantitative analyses. scbt.comlgcstandards.com The synthesis of (S)-N-Nitroso anatabine-d4 has also been described, involving the use of deuterated starting materials in the synthetic sequence. medchemexpress.commedchemexpress.com
A synthesis of tritiated racemic N'-Nitrosoanatabine, specifically (±)[5-³H]NAT, has also been documented. osti.govosti.gov This synthesis started with 5-bromo-3-pyridinecarboxaldehyde and involved a Diels-Alder reaction to construct the anatabine ring system. osti.govosti.gov The tritium (B154650) was introduced via reduction of an intermediate with LiAlT₄. osti.govosti.gov The final product was obtained with a specific activity of 266 mCi/mmol and a radiochemical purity greater than 99%. osti.govosti.gov
| Isotopic Analog | Label | Precursor | Key Reagent/Step | Final Product |
| Deuterated NAT | d4 | (R,S)-Anatabine | Deuterated pyridine precursor | (R,S)-N-Nitroso Anatabine-d4 |
| Tritiated NAT | ³H | 5-Bromoanatabine | LiAlT₄ (Lithium aluminum tritide) | (±)[5-³H]N'-Nitrosoanatabine |
Derivatization Strategies for Analytical Characterization
Derivatization in chemical analysis is a technique used to convert an analyte into a product that is more suitable for a particular analytical method, for instance, by improving its volatility for gas chromatography (GC) or enhancing its detectability. chromatographyonline.com While direct analysis of N-Nitroso Anatabine is common, derivatization can be employed to enhance analytical performance. google.com
For tobacco-specific nitrosamines (TSNAs), including NAT, derivatization strategies have been explored. google.com Although less common now due to advancements in analytical instrumentation, derivatization can be used to improve chromatographic separation and detection sensitivity. chromatographyonline.com For example, silylation, acylation, or alkylation can increase the volatility and thermal stability of compounds for GC analysis. chromatographyonline.com In the context of NAT, derivatization could potentially be used to create a fluorescent derivative for highly sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. However, specific derivatization reagents and protocols explicitly for this compound are not extensively detailed in the provided search results, as modern mass spectrometry techniques often provide sufficient sensitivity and specificity without the need for derivatization. nih.govresearchgate.net
Advanced Methodologies for Synthetic Purity Assessment
Ensuring the chemical and enantiomeric purity of synthesized this compound is critical for its use in scientific research. A suite of advanced analytical techniques is employed for this purpose. veeprho.com
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for assessing the purity of NAT. researchgate.netfrontiersin.org Chiral stationary phases are particularly important for separating and quantifying the (R) and (S) enantiomers. oup.comnih.gov For instance, chiral stationary phase gas chromatography coupled with a nitrosamine-selective detector, such as a Thermal Energy Analyzer (TEA), has been effectively used to determine the enantiomeric composition of NAT in various samples. oup.comoup.comnih.gov HPLC methods, often coupled with UV detection, are also used to assess purity. researchgate.netlgcstandards.com
Spectrometric and Spectroscopic Methods: Mass spectrometry (MS), often in tandem with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation and quantification of NAT and its metabolites. nih.govresearchgate.netmedchemexpress.com The fragmentation patterns of NAT in electrospray ionization multistage tandem mass spectrometry have been studied to facilitate its identification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of synthesized NAT. veeprho.com A variety of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, can be used to confirm the structure and assess the purity of the compound. veeprho.com For isotopically labeled analogs like (R,S)-N-Nitroso Anatabine-d4, NMR is also used to confirm the position and extent of deuterium incorporation. lgcstandards.com
The combination of these techniques provides a comprehensive assessment of the purity of synthesized this compound, ensuring its suitability for further studies. lgcstandards.comveeprho.com
| Analytical Technique | Purpose | Key Findings/Application |
| Chiral Gas Chromatography-Thermal Energy Analyzer (GC-TEA) | Enantiomeric separation and quantification | Determined that (S)-NAT comprises ~82.6% of total NAT in tobacco products. oup.comoup.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric separation | Used with UV detection for purity checks. researchgate.net Chiral HPLC can separate enantiomers. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Structural confirmation and sensitive quantification | Used for analyzing TSNAs in various matrices. nih.govresearchgate.netmedchemexpress.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Confirms the chemical structure and purity of synthesized NAT. veeprho.com |
Metabolism and Biotransformation Pathways
Enzymatic Biotransformation: Oxidative Pathways
Oxidative metabolism is a critical first step in the biotransformation of many nitrosamines. impactfactor.org These reactions are primarily catalyzed by Phase I metabolic enzymes, which introduce or expose functional groups on the substrate molecule, preparing it for subsequent reactions. researchgate.net
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolic activation of nitrosamines through oxidative pathways. impactfactor.orgresearchgate.net For nitrosamines, the most significant of these pathways is α-hydroxylation, a reaction that occurs on the carbon atoms adjacent to the nitroso group. impactfactor.orgacs.org This process is considered a key step in the bioactivation of these compounds. nih.gov
Studies using genetically engineered Salmonella typhimurium strains expressing various human CYP enzymes have shown that CYP2A6 is a key enzyme responsible for the mutagenic activation of several tobacco-related N-nitrosamines, including N-nitrosoanatabine. researchgate.net Further research indicates that NAT acts as a competitive inhibitor of the CYP2A13-catalyzed metabolism of another nitrosamine (B1359907), NNK, which strongly suggests that NAT is also a substrate for the CYP2A13 enzyme. researchgate.netnih.gov CYP2A13 is notably expressed in the human lung and nasal cavity. mdpi.com While the precise metabolites from CYP-mediated oxidation of NAT are not as extensively detailed as for other TSNAs like NNK, the mechanism is believed to follow the established α-hydroxylation pathway, leading to unstable intermediates. acs.orgnih.gov In studies with cultured rat oral tissue, the metabolism of NNK was inhibited by NAT, but the reverse was not observed, suggesting differences in enzyme affinity or metabolic pathways between the two compounds in that specific system. nih.gov
While CYPs are the primary drivers of oxidative metabolism for many nitrosamines, other enzymes can also contribute. Carbonyl reductases, for example, are known to be involved in the metabolism of other TSNAs, such as the conversion of NNK to its metabolite NNAL. mdpi.comnih.gov These enzymes reduce carbonyl groups, leading to less toxic products that can be more easily excreted. nih.gov However, specific research detailing the role of carbonyl reductases or Flavin-containing monooxygenases (FMOs) in the direct metabolism of (R)-N-Nitroso Anatabine (B1667383) is not extensively documented in the reviewed literature.
Conjugation Reactions (e.g., Glucuronidation)
Glucuronidation is a major Phase II conjugation reaction that serves as a detoxification pathway for many xenobiotics, including TSNAs. mdpi.comnih.gov This process involves the transfer of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion from the body. nih.gov For N-nitrosoanatabine, glucuronidation occurs exclusively on the nitrogen of the pyridine (B92270) ring, forming a stable N-glucuronide conjugate. nih.gov This metabolite, N-nitrosoanatabine-N-glucuronide, has been identified in the urine of smokers. aacrjournals.org
Studies using human liver microsomes (HLMs) and cell lines overexpressing specific UDP-glucuronosyltransferase (UGT) enzymes have identified UGT1A4 and UGT2B10 as the primary enzymes responsible for NAT glucuronidation. nih.govaacrjournals.org While both enzymes show activity, kinetic analyses suggest that UGT2B10 is likely the most active and efficient UGT isoform in the human liver for this reaction. nih.gov The Michaelis-Menten constants (KM) for UGT2B10 were found to be 15 to 22 times lower than those for UGT1A4 against NAT, indicating a much higher affinity. nih.gov
Table 1: Kinetic Parameters for the Glucuronidation of N'-Nitrosoanatabine (NAT) by Human UGT Isoforms and Liver Microsomes
| Enzyme/System | KM (mM) | Vmax (pmol/min/mg) | Reference |
| UGT1A4 | 5.8 | 1.8 | aacrjournals.org |
| UGT2B10 | 0.38 | Not Specified | nih.gov |
| Human Liver Microsomes (HLM) | 0.36 | Not Specified | nih.gov |
Molecular Mechanisms of Bioactivation to Reactive Species
The bioactivation of nitrosamines is a critical process that converts chemically stable parent compounds into highly reactive electrophilic intermediates capable of binding to cellular macromolecules like DNA. impactfactor.orgnih.gov The primary mechanism for this activation is CYP-mediated α-hydroxylation. impactfactor.orgacs.org
In this pathway, the hydroxylation of a carbon atom adjacent to the nitroso group results in the formation of an unstable α-hydroxynitrosamine. acs.org This intermediate spontaneously decomposes to form a diazonium ion. acs.orgacs.org Diazonium ions are potent alkylating agents that can react with nucleophilic sites on DNA bases, forming DNA adducts. nih.gov The formation of such adducts is considered a key initiating event in chemical carcinogenesis. nih.gov The documented mutagenic effects of (R,S)-N-Nitroso Anatabine suggest that it undergoes this bioactivation process to form reactive species. pharmaffiliates.comcymitquimica.com
Metabolite Identification and Structural Elucidation Techniques
The identification and structural characterization of metabolites are essential for understanding the biotransformation of compounds like (R)-N-Nitroso Anatabine. The primary metabolite identified in vivo is the N-glucuronide conjugate, which has been detected in the urine of tobacco users. nih.govaacrjournals.org
High-Performance Liquid Chromatography (HPLC) is a foundational technique used to separate metabolites from biological matrices like urine or microsomal incubation mixtures. nih.govnih.gov For definitive identification and structural elucidation, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.govresearchgate.net Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) provide high sensitivity and specificity, allowing for the quantification of NAT and its metabolites even at low concentrations found in wastewater or biological samples. researchgate.net High-resolution mass spectrometry (HRMS) can provide precise mass measurements, further aiding in the confirmation of elemental compositions of unknown metabolites. nih.gov
Comparative Metabolic Studies in In Vitro Systems
In vitro systems are invaluable tools for investigating the specific enzymes and pathways involved in the metabolism of this compound without the complexities of a whole organism. These systems allow for controlled experiments to determine kinetic parameters and identify metabolic products.
Table 2: Summary of In Vitro Systems Used in the Study of N-Nitrosoanatabine (NAT) Metabolism
| In Vitro System | Application | Key Findings for NAT | Reference |
| Human Liver Microsomes (HLM) | Overall hepatic metabolism, glucuronidation kinetics | High glucuronidation activity against NAT. KM value similar to that of recombinant UGT2B10. | nih.govaacrjournals.org |
| HEK293 Cells Expressing UGTs | Identification of specific UGT isoforms | UGT1A4 and UGT2B10 catalyze NAT N-glucuronidation. UGT2B10 shows significantly higher affinity (lower KM). | nih.govaacrjournals.org |
| Salmonella typhimurium Expressing CYPs | Mutagenic activation screening | CYP2A6 is responsible for the metabolic activation of NAT to mutagenic species. | researchgate.net |
| Cultured Rat Oral Tissue | Extrahepatic metabolism, enzyme inhibition | NAT inhibited the metabolism of NNK. | nih.gov |
| Recombinant CYP2A13 System | Enzyme inhibition kinetics | NAT competitively inhibits CYP2A13-catalyzed NNK metabolism. | nih.gov |
Molecular Mechanisms of Interaction
DNA Adduct Formation and Related Molecular Processes
Metabolic activation is a prerequisite for N-nitrosamines to exert their genotoxic effects, leading to the formation of DNA adducts. mdpi.comjournal-of-agroalimentary.ro This process typically involves α-hydroxylation, creating unstable intermediates that can alkylate DNA. journal-of-agroalimentary.ro For asymmetrical nitrosamines, the site of hydroxylation determines the nature of the DNA damage, which can be methylation or, in the case of many TSNAs, pyridyloxobutylation. journal-of-agroalimentary.ronih.gov
While specific studies on DNA adduct formation by (R)-N-Nitroso anatabine (B1667383) are limited, the metabolism of structurally similar tobacco-specific nitrosamines, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), provides significant insights. These compounds are known to form pyridyloxobutyl (POB) DNA adducts after metabolic activation. researchgate.netnih.gov This process involves the formation of a reactive diazonium ion that subsequently alkylates DNA bases. researchgate.net
For instance, the metabolism of NNN and NNK leads to the formation of the same reactive diazonium ions, which result in POB DNA base and phosphate (B84403) adducts. researchgate.net It is plausible that (R)-N-Nitroso anatabine, following a similar metabolic activation pathway, could also lead to the formation of pyridyloxobutylated DNA adducts.
Additionally, some tobacco-specific nitrosamines like NNK can also cause DNA methylation, leading to the formation of adducts such as 7-methylguanine (B141273) and O⁶-methylguanine. nih.govmdpi.com These methylated adducts are also known to be formed by other simple nitrosamines like N-nitrosodimethylamine (NDMA). mdpi.com
| Adduct Type | Description | Associated Compounds (Examples) |
|---|---|---|
| Pyridyloxobutylated (POB) Adducts | Formed from the reaction of a pyridyloxobutylating agent with DNA. | NNN, NNK researchgate.netnih.gov |
| Methylated Adducts | Involve the addition of a methyl group to DNA bases. | NNK, NDMA mdpi.comnih.gov |
Stereochemistry plays a critical role in the metabolic activation and subsequent DNA adduct formation of chiral nitrosamines. Studies on the enantiomers of NNN have demonstrated significant differences in their metabolism and DNA binding. researchgate.net (S)-NNN, the more abundant enantiomer in tobacco products, is metabolized via 2'-hydroxylation to a greater extent than (R)-NNN, a pathway that leads to POB-DNA adduct formation. researchgate.net Specifically, in rats, (S)-NNN produces more total DNA adducts than (R)-NNN. tandfonline.com
The formation of DNA adducts triggers cellular DNA repair mechanisms to maintain genomic integrity. scbt.com The primary pathways involved in repairing damage from alkylating agents like nitrosamines are base excision repair (BER), direct damage reversal by enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT), and nucleotide excision repair (NER). researchgate.net
The BER pathway is responsible for removing smaller adducts, such as 7-methylguanine. nih.gov Larger, more complex adducts, like the bulky pyridyloxobutyl adducts, are generally thought to be repaired by the NER pathway. nih.gov The direct reversal repair mechanism mediated by MGMT specifically removes alkyl groups from the O⁶ position of guanine, a critical site for mutagenesis. researchgate.net The persistence of these adducts can lead to miscoding during DNA replication and transcription, ultimately resulting in mutations. eaht.org
Protein Interaction and Modification Studies
Beyond DNA, reactive metabolites of nitrosamines can also form adducts with proteins, such as hemoglobin. nih.gov For example, the metabolic activation of NNK results in both globin methylation and pyridyloxobutylation. nih.gov These hemoglobin adducts can serve as biomarkers of exposure to specific nitrosamines.
Molecular docking and dynamics simulations have been used to study the interaction of N'-Nitrosoanatabine (NAT) with cytochrome P450 enzymes, which are crucial for their metabolic activation. researchgate.net One such study investigated the interactions of N'-Nitrosoanabasine (NAB) and NAT with CYP2A13, an enzyme involved in the metabolism of TSNAs. researchgate.net The results indicated that the formation of the enzyme-ligand complexes was spontaneous, driven by van der Waals and electrostatic interactions. researchgate.net
Modulation of Cellular Signaling Pathways at the Molecular Level
The precursor to N'-nitrosoanatabine, anatabine, has been shown to modulate cellular signaling pathways. frontiersin.orgnih.gov At the molecular level, anatabine can inhibit the activity of transcription factors involved in inflammatory responses, such as NF-κB and STAT3. frontiersin.orgnih.gov It has also been identified as an activator of the NRF2 pathway, which is involved in the cellular response to oxidative stress. frontiersin.org While these studies focus on the precursor molecule, they provide a potential framework for understanding how related compounds might interact with and perturb cellular signaling networks.
Electrophilic Reactivity and Molecular Targets
The carcinogenicity of N-nitrosamines is fundamentally linked to their metabolic conversion into electrophilic intermediates. mdpi.comeaht.org The α-hydroxylation pathway generates unstable alkyldiazohydroxides, which are the ultimate electrophilic species that covalently bind to cellular macromolecules, including DNA, RNA, and proteins. eaht.org The nitroso group in these compounds facilitates their interaction with nucleophilic sites in DNA, which can lead to the formation of adducts. scbt.com These electrophilic metabolites are the primary agents responsible for the mutagenic and carcinogenic properties of nitrosamines. journal-of-agroalimentary.ro
Compound Names
| Abbreviation | Full Name |
|---|---|
| This compound | (R)-1,2,3,6-tetrahydro-1-nitroso-2,3'-bipyridine |
| NAT | N'-Nitrosoanatabine |
| NNN | N'-Nitrosonornicotine |
| NNK | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone |
| NDMA | N-Nitrosodimethylamine |
| NAB | N'-Nitrosoanabasine |
| MGMT | O⁶-methylguanine-DNA methyltransferase |
| BER | Base Excision Repair |
| NER | Nucleotide Excision Repair |
Advanced Analytical Methodologies
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS, HRMS) for Detection and Quantification
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of (R)-N-Nitroso Anatabine (B1667383) and other TSNAs. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique, prized for its high sensitivity and selectivity, making it suitable for analyzing both polar and nonpolar compounds, as well as those that are thermally unstable. chromatographyonline.comlcms.czwaters.com LC-MS/MS methods have been developed that allow for the rapid and robust analysis of the four principal TSNAs, including N'-nitrosoanatabine (NAT), in tobacco products with minimal sample preparation. lcms.cz These methods often employ a C18 column for separation and can achieve chromatographic separation of the four major TSNAs within 3.5 minutes. chromatographyonline.comlcms.cz
Gas chromatography-mass spectrometry (GC-MS) is another established technique for nitrosamine (B1359907) analysis. oup.com Historically, GC coupled with a Thermal Energy Analyzer (TEA) was a common method, but it suffers from lower selectivity compared to mass spectrometry. chromatographyonline.com Modern GC-MS methods, particularly with selected ion monitoring (SIM), provide the necessary specificity for identifying individual nitrosamine enantiomers. oup.com High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography offers enhanced sensitivity and reliability, proving effective in quantifying nitrosamine levels in various products. nih.gov The use of tandem quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode is preferred for achieving the trace-level detection required by regulatory standards, offering robustness, sensitivity, and selectivity. waters.comlcms.cz
Ultra-Low Detection and Quantification Limits
The development of advanced analytical instrumentation has enabled the detection and quantification of (R)-N-Nitroso Anatabine at extremely low concentrations. LC-MS/MS methods, in particular, have pushed the boundaries of sensitivity. For instance, a fully automated two-dimensional online solid-phase extraction combined with LC-MS/MS has achieved limits of quantification (LOQ) for NAT as low as 3.0 picograms per cigarette (pg/cig). researchgate.net Another sensitive method involving online in-tube solid-phase microextraction (SPME) coupled to LC-MS/MS reported a limit of detection (LOD) for TSNAs in the range of 0.02–1.14 pg/mL. nih.gov Two-dimensional LC-MS/MS systems have demonstrated LOQs for NAT at 58 pg/mL. rsc.orgresearchgate.net These ultra-low limits are crucial for accurately assessing the presence of this compound in various complex samples.
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| 2D Online SPE-LC-MS/MS | NAT | Not Reported | 3.0 pg/cig | researchgate.net |
| Online in-tube SPME-LC-MS/MS | TSNAs | 0.02–1.14 pg/mL | Not Reported | nih.gov |
| Magnetic SPE-HPLC-MS/MS | TSNAs | 0.018–0.057 ng/cigarette | Not Reported | nih.gov |
| SCX/RPLC-MS/MS (2D-LC) | (R,S)-NAT | Not Reported | 58 pg/mL | rsc.org |
| GC-MS | Nitrosamines | 0.2-14 ng/mL | 0.5-25 ng/mL | researchgate.net |
Two-Dimensional Chromatography Approaches
The complexity of matrices like tobacco smoke presents a significant analytical challenge due to the presence of numerous interfering compounds. gcms.cz Two-dimensional (2D) chromatography, in both gas (GCxGC) and liquid (2D-LC) forms, provides enhanced peak capacity and resolving power compared to single-dimension chromatography. gcms.cznih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) coupled to Time-of-Flight Mass Spectrometry (TOFMS) is particularly beneficial for analyzing complex extracts. gcms.cz This technique separates analytes based on two different properties, such as boiling point and polarity, resolving compounds that would otherwise overlap in a one-dimensional separation. gcms.cz
Similarly, two-dimensional liquid chromatography (2D-LC) systems, such as those combining strong cation exchange (SCX) and reversed-phase liquid chromatography (RPLC), have been developed for the analysis of TSNAs. rsc.org These systems effectively circumvent matrix effects and allow for the highly sensitive analysis of ultra-low concentrations of TSNAs. researchgate.netrsc.org By using techniques like heart-cutting, specific fractions from the first dimension are transferred to the second dimension for further separation, leading to cleaner chromatograms and more accurate quantification. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While mass spectrometry is powerful for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of chemical compounds. For nitrosamines, 1H NMR and 13C NMR are used to confirm the identity and structure of synthesized standards and isolated compounds. osti.govoup.com For example, the spectral data for synthesized NNN enantiomers, which are structurally related to NAT, were shown to be identical to the racemic mixture, confirming their structure. oup.comresearchgate.net Although specific this compound NMR data is less commonly published, the principles are directly applicable. Characterization data packages for commercially available standards of N-Nitrosoanatabine often include 1H NMR, 13C NMR, and various 2D NMR techniques (COSY, HSQC, HMBC) to provide a complete structural elucidation. veeprho.com
Sample Preparation Techniques (e.g., Solid Phase Extraction, Direct Injection)
Effective sample preparation is critical for accurate and reliable analysis, as it aims to remove interfering matrix components and concentrate the analyte of interest. lcms.cz For the analysis of this compound in complex samples like tobacco, Solid Phase Extraction (SPE) is a widely employed and effective cleanup technique. chromatographyonline.comoup.comresearchgate.net
Various SPE sorbents and formats are used, including silica (B1680970) cartridges and mixed-mode hydrophobic/cation-exchange sorbents. oup.comresearchgate.net Dispersive solid-phase extraction (dSPE) and magnetic solid-phase extraction (MSPE) using materials like magnetic graphene composites have also been developed to simplify and speed up the extraction process. nih.govresearchgate.net In some cases, fully automated online SPE systems are integrated directly with the LC-MS/MS, which minimizes sample handling, improves throughput, and reduces the potential for contamination. researchgate.net While direct injection is possible for simpler matrices, complex samples generally require cleanup steps like SPE to mitigate matrix effects and achieve the necessary sensitivity. chromatographyonline.com
Method Validation, Accuracy, and Precision in Analytical Research
The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for purpose. eurofins.comedqm.eu For nitrosamine analysis, validation procedures assess parameters such as specificity, linearity, accuracy, precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ). edqm.eubrieflands.complos.org
International collaborative studies have demonstrated that different, properly validated MS-based analytical procedures can achieve accurate and precise quantification of trace-level nitrosamines. edqm.eu For this compound and other TSNAs, methods have shown excellent performance. For example, a 2D online SPE-LC-MS/MS method reported accuracy from 92.8% to 107.3%, with relative standard deviations (RSD) for intra- and inter-day analysis below 5.4% and 7.5%, respectively. researchgate.net An online in-tube SPME LC-MS/MS method for TSNAs showed intra-day and inter-day precision below 7.3% and 9.2%. nih.gov Good linearity is consistently reported, with correlation coefficients (R²) greater than 0.99. chromatographyonline.comnih.gov
| Method | Accuracy (% Recovery) | Precision (RSD) | Linearity (R²) | Reference |
|---|---|---|---|---|
| 2D Online SPE-LC-MS/MS | 92.8 - 107.3% | Intra-day: <5.4% Inter-day: <7.5% | Not Reported | researchgate.net |
| Magnetic SPE-HPLC-MS/MS | 89.3 - 109.4% | <11.2% | >0.9992 | nih.gov |
| SCX/RPLC-MS/MS (2D-LC) | -1.6% to 4.6% (Relative Deviation) | Intra-day: <4.9% Inter-day: <5.9% | Not Reported | rsc.org |
| Online in-tube SPME-LC-MS/MS | Not Reported | Intra-day: <7.3% Inter-day: <9.2% | Good | nih.gov |
Mitigation of Matrix Effects in Complex Samples
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in LC-MS/MS analysis, especially for trace-level quantification in complex samples like tobacco. usp.orglcms.cz Several strategies are employed to mitigate these effects.
The most effective approach is the use of stable isotope-labeled internal standards (SIL-IS) for each analyte. chromatographyonline.comusp.org For example, N-Nitroso Anatabine-d4 is used as an internal standard for NAT. lgcstandards.com Since the SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences the same matrix effects, allowing for accurate correction during quantification. usp.org
Thorough sample cleanup, as described with SPE, is crucial for removing a significant portion of the interfering matrix components. researchgate.netusp.org Furthermore, optimizing chromatographic conditions to separate the analyte from the bulk of the matrix is a fundamental strategy. lcms.czusp.org Two-dimensional chromatography is particularly powerful in this regard. researchgate.net Finally, optimizing MS source parameters, such as using Atmospheric Pressure Chemical Ionization (APCI) which can be less susceptible to matrix effects than Electrospray Ionization (ESI), or adjusting cone gas flow, can also help reduce background noise and interference. waters.combrieflands.com
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the fundamental properties of N-nitrosamines. frontiersin.org These methods can elucidate the electronic structure, molecular geometry, and reactivity of compounds. mdpi.com For N-nitrosamines, quantum chemistry provides insights into the likelihood of forming reactive ions and their subsequent potential for DNA alkylation. frontiersin.org Calculations can map out the free energy profiles of metabolic activation pathways, identifying transition states and the stability of intermediate species. frontiersin.org
Key aspects investigated for nitrosamines include the initial enzymatic hydroxylation, the formation of diazonium ions, and their subsequent reactions. frontiersin.org For instance, calculations can determine the reaction free energies and transition state barriers for the formation of DNA adducts versus water adducts, which helps to differentiate between carcinogenic and non-carcinogenic molecules. frontiersin.org Non-carcinogenic compounds often yield stable carbocations that are more likely to react with water, while carcinogenic nitrosamines tend to form DNA adducts. frontiersin.org While specific studies focusing solely on (R)-N-Nitroso Anatabine (B1667383) are not prevalent in the provided literature, these computational approaches are fundamental to assessing the reactivity of any N-nitroso compound. scispace.comacs.org
Molecular Docking and Dynamics Simulations of Protein-Ligand Interactions (e.g., with CYP Enzymes)
Molecular docking and molecular dynamics (MD) simulations are crucial computational techniques for exploring the interaction between a ligand, such as N'-Nitrosoanatabine (NAT), and a protein receptor, like Cytochrome P450 (CYP) enzymes. heraldopenaccess.usnih.gov These simulations predict how a molecule fits into the binding site of an enzyme and how the resulting complex behaves over time. heraldopenaccess.usresearchgate.net
Studies have been conducted to elucidate the interaction between NAT and CYP2A13, an enzyme involved in the metabolism of tobacco-specific nitrosamines. heraldopenaccess.usresearchgate.netheraldopenaccess.us Molecular docking is used to predict the binding conformation and affinity, while MD simulations provide a deeper analysis of the stability and dynamics of the protein-ligand complex. heraldopenaccess.us
In simulations of NAT with CYP2A13, the primary interactions observed between the molecule and the enzyme's active site, including the heme group, were found to be hydrophobic in nature. heraldopenaccess.us MD simulations running for 100 nanoseconds revealed that the enzyme's backbone remained stable and the ligand underwent only minor conformational changes, indicating a stable binding. heraldopenaccess.usresearchgate.net The binding free energy (ΔGbind) for the NAT-CYP2A13 complex was calculated to be -31.08 kcal/mol, suggesting that the formation of the complex is a spontaneous process. heraldopenaccess.usresearchgate.netheraldopenaccess.us The primary forces favoring this binding were van der Waals and electrostatic interactions. heraldopenaccess.usresearchgate.net
| Compound | Enzyme | Binding Free Energy (ΔGbind) | Key Interactions | Simulation Time | Reference |
|---|---|---|---|---|---|
| N'-Nitrosoanatabine (NAT) | CYP2A13 | -31.08 kcal/mol | Hydrophobic, van der Waals, Electrostatic | 100 ns | heraldopenaccess.us, researchgate.net, heraldopenaccess.us |
| N'-Nitrosoanabasine (NAB) | CYP2A13 | -38.19 kcal/mol | Hydrophobic, van der Waals, Electrostatic | 100 ns | heraldopenaccess.us, researchgate.net, heraldopenaccess.us |
Prediction and Modeling of Metabolic Pathways and Products
Computational methods are increasingly used to predict the metabolic fate of chemical compounds. frontiersin.org These approaches often involve machine learning algorithms and similarity-based models to identify the metabolic pathways a compound may enter. frontiersin.org For tobacco-specific nitrosamines, understanding their metabolism is key to assessing their biological activity.
N'-Nitrosoanatabine (NAT) is derived from the tobacco alkaloid anatabine. nih.gov In vitro studies have shown that NAT can act as a competitive inhibitor of CYP2A13-catalyzed metabolism of other tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govresearchgate.net This inhibition is a critical piece of metabolic information. While specific computational models predicting the full metabolic pathway of NAT are not detailed in the search results, the experimental data on its inhibitory activity provides essential input for building and validating such models. researchgate.net The goal of these predictive models is to identify potential metabolites, including hydroxylated products, which can then be targeted for experimental verification. researchgate.net
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between a compound's structure, represented by molecular descriptors, and its observed activity or reactivity. mdpi.com
For N-nitroso compounds (NNCs), QSAR models have been developed to predict properties like acute oral toxicity. mdpi.com In one such study, molecular descriptors calculated using quantum chemistry methods were combined with other computed descriptors to build a model for 80 different NNCs. mdpi.com The results indicated that the toxicity of these compounds is mainly dependent on factors like polarizability, ionization potential, and the presence of specific chemical bonds. mdpi.com Other models have been created to predict a molecule's susceptibility to nitrosation based on expert-rule-based and statistical approaches. acs.org These models analyze molecular features that either activate or deactivate the molecule towards forming a nitrosamine (B1359907). acs.org Such SRR and QSAR approaches are valuable for screening and prioritizing N-nitroso compounds like (R)-N-Nitroso Anatabine for further toxicological testing.
Cheminformatics Approaches in N-Nitroso Compound Research
Cheminformatics applies computational and informational techniques to solve problems in chemistry. In the context of N-nitroso compounds, cheminformatics plays a significant role in risk assessment and data analysis. nih.govacs.org One prominent application is the development of screening methods to identify drugs and other molecules that have the potential to form N-nitrosamine impurities. nih.gov
A substructure-based screening approach, using open-source cheminformatics software like DataWarrior, has been established to evaluate this risk. nih.gov This method works by searching large libraries of chemical structures for specific amine substructures that are known precursors to N-nitrosamines. nih.gov Such an approach has been used to screen all commercial drug substances, successfully identifying those with a theoretical possibility of forming N-nitrosamine impurities. nih.gov Cheminformatics and data science are also used to survey the known reactions of N-nitrosamines to identify knowledge gaps and guide experimental studies on their reactivity with common chemical reagents. acs.org These powerful in silico tools are essential for managing the risks associated with potential N-nitroso compound contamination in various products. acs.org
Future Research Directions and Methodological Innovations
Development of New Analytical Standards and Probes
Precise and accurate quantification of (R)-N-Nitroso Anatabine (B1667383) in complex matrices is fundamental to research. The development of highly characterized analytical standards is essential for validating analytical methods, ensuring quality control, and establishing reliable detection limits. veeprho.comveeprho.com A significant area of progress is the synthesis of stable isotope-labeled internal standards. nih.gov For instance, deuterated analogues such as (R,S)-N-Nitroso Anatabine-2,4,5,6-D4 and (S)-N-Nitroso Anatabine-d4 have been synthesized. veeprho.com These labeled compounds are indispensable for modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they correct for matrix effects and variations during sample preparation and analysis, thereby enabling highly accurate quantification of trace levels of the target analyte. nih.govnih.govresearchgate.net
The synthesis of these standards involves multi-step chemical processes, which may include N-alkylation of protected amines with stable isotope-labeled alkyl halides, followed by deprotection and nitrosation. nih.gov These reference materials are crucial for applications in analytical method development and validation for various sample types. veeprho.comveeprho.com
| Type of Standard/Probe | Example Compound | Primary Application | References |
| Isotope-Labeled Standard | (R,S)-N-Nitroso Anatabine-2,4,5,6-D4 | Internal standard for mass spectrometry to ensure accurate quantification. | veeprho.comevitachem.com |
| Isotope-Labeled Standard | (?)-N'-Nitrosoanatabine-D3 | Quality control (QC) and method validation (AMV) in pharmaceutical and chemical analysis. | veeprho.com |
| Tritium-Labeled Probe | [5-3H] N′-Nitrosoanatabine | Used in metabolic pathway and genotoxicity studies to trace the compound's fate in biological systems. | osti.gov |
Refinement of In Vitro Models for Mechanistic Investigations
To better understand the biological mechanisms of (R)-N-Nitroso Anatabine, research is moving beyond traditional two-dimensional (2D) cell cultures toward more physiologically relevant three-dimensional (3D) in vitro models. nih.gov Lung organoids and spheroids, in particular, represent a significant methodological leap. phwr.orgdntb.gov.ua These models are self-assembling structures derived from lung epithelial progenitor cells that recapitulate the complex cellular architecture and functionality of the human lung, including the presence of various cell types like basal, ciliated, and goblet cells. nih.govresearchgate.net
Human lung organoids can be cultured for extended periods and are used to model the pathophysiology of smoking-related diseases like chronic obstructive pulmonary disease (COPD) and lung cancer. phwr.orgresearchgate.net By exposing these advanced models to specific compounds like this compound, researchers can investigate cellular interactions, progenitor cell differentiation, and injury-repair mechanisms in a context that more closely mimics the human lung. nih.gov This allows for more accurate mechanistic studies compared to simpler models. phwr.org
| Model Type | Description | Advantages for this compound Research | References |
| 2D Cell Culture | Monolayers of single cell types (e.g., BEAS-2B). | High-throughput screening, basic cytotoxicity assays. | nih.gov |
| 3D Spheroids | Self-aggregated 3D cell structures, can be floating or seeded on scaffolds. | Mimics micro-tissue structures and cell-cell interactions better than 2D models. | nih.govresearchgate.net |
| Lung Organoids | Self-organizing structures from stem/progenitor cells grown in an extracellular matrix. | Recapitulates complex lung architecture, cellular diversity, and some developmental processes. Ideal for studying disease pathophysiology. | nih.govphwr.orgresearchgate.net |
| Precision-Cut Lung Slices (PCLS) | Ex vivo model using thin slices of lung tissue that retain native structure. | Preserves the original tissue microenvironment, but has a shorter viability compared to organoids. | nih.govresearchgate.net |
Integration of Multi-Omics Technologies for Comprehensive Pathway Elucidation
Understanding the full biological impact of this compound requires a holistic approach that moves beyond single-endpoint analyses. The integration of multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive, system-wide view of the molecular perturbations caused by exposure to a specific compound. nih.govbiorxiv.org This systems biology approach can identify novel biomarkers of exposure and effect, and elucidate entire biological pathways and networks that are impacted. nih.govcoresta.org
A notable study utilized a systems pharmacology approach, combining transcriptomics and proteomics data, to investigate the effects of anatabine. nih.gov The analysis revealed that anatabine treatment perturbs processes associated with cellular redox balance and results in the activation of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, a key regulator of cellular antioxidant responses. nih.gov Applying such multi-omics strategies specifically to this compound will be crucial for mapping its unique mechanism of action and identifying its functional partners at a molecular level. nih.gov
| Omics Technology | Data Generated | Application to this compound Research | References |
| Transcriptomics | Gene expression profiles (mRNA). | Identifies genes and pathways whose expression is altered by the compound, as seen with anatabine and the NRF2 pathway. | nih.govnih.gov |
| Proteomics | Protein abundance and post-translational modifications. | Reveals changes in protein levels and activation states, providing insights into functional cellular responses. | nih.govnih.govmdpi.com |
| Metabolomics | Profiles of small-molecule metabolites. | Discovers new biomarkers of exposure and identifies perturbations in metabolic pathways. | nih.gov |
| Multi-Omics Integration | Combined analysis of data from multiple omics platforms. | Creates comprehensive models of biological networks to fully deconvolute the compound's mode of action. | biorxiv.org |
Advances in Stereoselective Synthesis for Isomer-Specific Research
The biological activity of chiral molecules can vary significantly between enantiomers. scispace.com Therefore, the ability to produce optically pure this compound is paramount for isomer-specific research. Significant advances have been made in the stereoselective synthesis of the precursor alkaloids, including anatabine. nih.gov Modern synthetic procedures enable the creation of both the R-(+)- and S-(−)-enantiomers in high yield and excellent enantiomeric excess. nih.gov One such approach involves the initial formation of a chiral ketimine, followed by enantioselective C-alkylation and subsequent ring closure to form the chirally pure alkaloid. nih.gov
Complementing these synthetic advances are sophisticated analytical methods for chiral separation. Techniques using chiral stationary phase gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed to separate and quantify the enantiomers of N-Nitroso Anatabine. researchgate.netnih.gov This allows researchers to determine the precise enantiomeric composition in various products and biological samples, which is critical for correlating specific isomers with biological outcomes. nih.govresearchgate.netnih.gov
| Methodological Area | Technique/Approach | Purpose | References |
| Stereoselective Synthesis | Enantioselective C-alkylation via chiral ketimine intermediates. | To produce optically pure R-(+)- and S-(−)-anatabine for subsequent nitrosation and isomer-specific biological studies. | nih.gov |
| Stereoselective Synthesis | Gold-catalyzed cyclization and Ferrier rearrangement. | A modular approach to creating substituted piperidines, the core structure of anatabine, with high stereocontrol. | nih.gov |
| Chiral Separation | Chiral Stationary Phase Gas Chromatography (GC). | Analytical separation of (R)- and (S)-N-Nitroso Anatabine enantiomers for quantification. | researchgate.netnih.gov |
| Chiral Separation | Chiral Stationary Phase Liquid Chromatography (LC). | High-resolution separation of enantiomers from complex matrices like human urine. | nih.govresearchgate.net |
Emerging Computational Tools for Complex Molecular Systems
Computational chemistry provides powerful tools for investigating the behavior of molecules like this compound at an atomic level. Quantum mechanical (QM) calculations are increasingly used to predict the reactivity and potential carcinogenicity of nitrosamines. acs.orgnih.govresearchgate.net These first-principles approaches can model the energetics of metabolic activation pathways, such as α-hydroxylation, and subsequent reactions with DNA, providing a physics-based rationale for a compound's biological potential. acs.orgnih.gov
Furthermore, molecular docking and molecular dynamics (MD) simulations are employed to visualize and analyze the interaction between N-Nitroso Anatabine and biological macromolecules. researchgate.netheraldopenaccess.us Studies have simulated the docking of N-Nitroso Anatabine into the active site of metabolic enzymes like cytochrome P450 2A13 (CYP2A13). researchgate.netheraldopenaccess.us These simulations reveal the specific binding conformations and key interactions (e.g., hydrophobic contacts) that govern metabolic activation. researchgate.netheraldopenaccess.us By applying these computational tools specifically to the (R)-enantiomer, researchers can generate hypotheses about its metabolic fate and molecular interactions that can be tested experimentally.
| Computational Tool | Methodology | Application for this compound | References |
| Quantum Mechanics (QM) | Density Functional Theory (DFT) calculations. | Predicts reaction energies and activation barriers for metabolic pathways and DNA reactivity, aiding in potency assessment. | acs.orgnih.govresearchgate.netnih.gov |
| Molecular Docking | Simulates the preferred binding orientation of a ligand to a protein target. | Models the interaction of this compound with the active site of metabolic enzymes like CYP2A13. | researchgate.netheraldopenaccess.us |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent motion of atoms and molecules. | Analyzes the stability and conformational changes of the this compound-enzyme complex over time. | researchgate.netheraldopenaccess.us |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting (R)-N-Nitroso Anatabine in complex matrices?
- Methodology :
- Use isotope-labeled internal standards (e.g., (R,S)-N-Nitroso Anatabine-d4) to account for matrix effects and improve quantification accuracy .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with C18 columns achieves detection limits as low as 0.1 ng/g, critical for trace analysis in biological or environmental samples .
- Optimize chromatographic conditions (e.g., Zorbax SB-Phenyl columns) to resolve rotamers, which can produce multiple peaks (e.g., 8.9 min vs. 9.4 min for metoprolol N-nitroso) .
- Key Considerations :
| Parameter | Recommendation |
|---|---|
| Column Type | C18 or phenyl-based for rotamer separation |
| Internal Standard | Deuterated analogs (e.g., Anatabine-d4) |
| Detection Limit | ≤ 0.1 ng/g for LC-MS/MS |
Q. How can researchers assess the potential formation of this compound during drug synthesis?
- Methodology :
- Conduct nitrosation stress testing under acidic conditions (pH 1–3) with sodium nitrite to simulate formation pathways .
- Use preparative chemistry screening to evaluate secondary amine reactivity, as not all amines form N-nitroso derivatives under standard conditions .
- Cross-reference literature on structurally similar compounds (e.g., β-carboline alkaloids) to predict nitrosation kinetics and byproducts .
Advanced Research Questions
Q. How can discrepancies in reported carcinogenic potencies of this compound across studies be resolved?
- Methodology :
- Re-evaluate exposure matrices : Distinguish between dietary (e.g., nitrosated foods ) and endogenous (e.g., urinary biomarkers ) sources to isolate confounding factors.
- Apply sensitivity analysis to adjust for variables like pH-dependent nitrosation rates or enzymatic activity in vivo .
- Validate analytical methods using isotope dilution techniques to reduce inter-lab variability in potency assessments .
Q. What experimental designs are optimal for studying in vivo formation of this compound from dietary precursors?
- Methodology :
- Use validated food frequency questionnaires (FFQs) paired with 7-day dietary records to quantify intake of nitrosamine precursors (e.g., nitrates, amines) .
- Incorporate N-nitroso-specific databases to assign compound levels to food items, enabling dose-response modeling .
- Control for inhibitors of nitrosation (e.g., vitamin C) in study diets to mimic real-world exposure scenarios .
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodology :
- Employ chiral chromatography (e.g., Chiralpak AD-H columns) to separate (R)- and (S)-enantiomers .
- Validate purity via nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to confirm stereochemical integrity .
- Synthetic Challenges :
| Issue | Solution |
|---|---|
| Racemization | Low-temperature reactions (< 10°C) |
| Byproduct Formation | Use of nitrosating agents with controlled reactivity (e.g., nitrous acid) |
Q. What strategies validate LC-MS methods for trace detection of this compound in pharmaceuticals?
- Methodology :
- Matrix-matched calibration : Spike drug formulations with known concentrations of this compound to assess recovery rates (target: 90–110%) .
- Limit of Quantification (LOQ) : Establish LOQ ≤ 10% of the Acceptable Intake (AI) limit (e.g., 18 ng/day for most nitrosamines) .
- Forced degradation studies : Expose samples to heat/light to confirm method robustness against interferents .
Data Contradiction Analysis
Q. Why do epidemiological studies show conflicting associations between this compound and gastric cancer risk?
- Methodology :
- Stratified analysis : Subgroup populations by genetic polymorphisms (e.g., CYP2E1 enzyme activity) that influence nitrosamine metabolism .
- Biomarker validation : Compare urinary N-nitroso levels with dietary intake data to identify measurement errors .
- Meta-analysis : Pool data from multiple cohorts to increase statistical power and adjust for regional dietary differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
